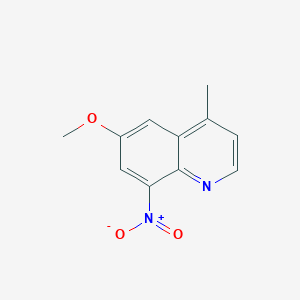

6-Methoxy-4-methyl-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19929. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-12-11-9(7)5-8(16-2)6-10(11)13(14)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCFAJYWXDJETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281056 | |

| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64992-56-9 | |

| Record name | NSC19929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-4-METHYL-8-NITROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-methyl-8-nitroquinoline

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methoxy-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a strategic synthetic approach, providing a step-by-step protocol and exploring the mechanistic underpinnings of the reaction. Furthermore, it outlines a systematic characterization workflow, including spectroscopic and spectrometric techniques, to ensure the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the described protocols.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] The quinoline scaffold is a key pharmacophore, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, this compound, incorporates key structural motifs: a methoxy group at the 6-position, a methyl group at the 4-position, and a nitro group at the 8-position. These substituents are expected to modulate the electron density and steric environment of the quinoline core, making it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

Strategic Synthesis of this compound

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2][3][4][5][6] The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and reaction efficiency.

For the synthesis of this compound, a modified Skraup or Doebner-von Miller reaction is a logical and effective approach. These reactions involve the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound or its precursor.

Retrosynthetic Analysis and Rationale

A plausible retrosynthetic analysis for this compound points towards 4-methoxy-2-nitroaniline as the key aromatic precursor and methyl vinyl ketone (3-buten-2-one) as the source for the C2, C3, and C4 atoms of the quinoline ring, including the C4-methyl group. The reaction proceeds via a cyclization and subsequent oxidation.

Sources

physical and chemical properties of 6-Methoxy-4-methyl-8-nitroquinoline

An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the . The content herein is synthesized from established scientific literature and databases to ensure accuracy and relevance. Our objective is to present a holistic understanding of this compound, from its fundamental characteristics to its potential applications, thereby facilitating its effective use in a laboratory and developmental setting.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound is a specific derivative that holds promise as a versatile intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the methoxy, methyl, and nitro groups on the quinoline core imparts unique electronic and steric properties, influencing its reactivity and potential as a precursor in drug discovery programs. This guide will provide a detailed examination of its chemical and physical attributes, synthetic pathways, and safety considerations.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for any scientific investigation. The following section details the fundamental identifiers for this compound.

IUPAC Name: this compound[3] CAS Number: 64992-56-9[4] Molecular Formula: C₁₁H₁₀N₂O₃[3][4] Molecular Weight: 218.21 g/mol [3][4]

Molecular Structure:

The structural arrangement of this compound is depicted below. The quinoline core is substituted with a methyl group at position 4, a methoxy group at position 6, and a nitro group at position 8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]

- 3. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methyl-8-nitroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, purification, spectroscopic characterization, and known safety information. The potential applications in drug discovery will be discussed in the context of related quinoline derivatives, providing a framework for future research and development.

The presence of a nitro group, a methoxy group, and a methyl group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological effects. Nitroaromatic compounds are known to be intermediates in the synthesis of amino derivatives, which are often biologically active. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the methyl group can affect its binding to biological targets.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 64992-56-9[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)[O-])OC | [1] |

| InChI Key | KPCFAJYWXDJETH-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a Skraup-type reaction, a classic method for quinoline synthesis. A documented procedure involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of substituted quinolines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reactants:

-

4-methoxy-2-nitroaniline (Azoic Diazo Component 1)

-

Methyl vinyl ketone (MVK)

-

85% Phosphoric acid (H₃PO₄)

-

Orthoarsenic acid (H₃AsO₄)

-

Dichloromethane (CH₂Cl₂)

-

2N Sodium hydroxide (NaOH)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-methoxy-2-nitroaniline in 85% phosphoric acid, add orthoarsenic acid.

-

Heat the mixture to 120°C with stirring.

-

Add methyl vinyl ketone dropwise to the heated solution.

-

Maintain the reaction at 120°C for 30 minutes.

-

After cooling, pour the reaction mixture onto ice water.

-

Basify the solution to a pH of approximately 10 with 2N sodium hydroxide.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (2:1) as the eluent to yield this compound as a solid.

Causality in Experimental Choices:

-

Phosphoric acid and Orthoarsenic acid: This combination acts as a condensing and oxidizing agent, facilitating the cyclization reaction. The high temperature is necessary to overcome the activation energy of the reaction.

-

Methyl vinyl ketone: Serves as the three-carbon source required to form the pyridine ring of the quinoline system.

-

Work-up: The basic wash with sodium hydroxide is crucial to neutralize the acidic catalysts and quench the reaction. The extraction with dichloromethane isolates the organic product from the aqueous phase.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and side products.

Purification Insights

For related compounds like 6-methoxy-8-nitroquinoline, purification can also be achieved by recrystallization. This involves dissolving the crude product in a hot solvent, such as chloroform or ethanol, followed by cooling to induce crystallization. The choice of solvent is critical and depends on the solubility of the compound at different temperatures.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (around 3.9 ppm), and a singlet for the methyl group protons (around 2.5 ppm). The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the substitution pattern.

-

¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon of the methyl group would appear upfield, while the aromatic carbons would be in the downfield region. The carbon attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include:

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1250 cm⁻¹: C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 218.21. Fragmentation patterns would be consistent with the structure, likely showing loss of the nitro group and other fragments.

Reactivity and Potential Applications in Drug Development

The quinoline nucleus is a versatile scaffold in drug discovery, with derivatives exhibiting a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Potential as an Anticancer Agent

Derivatives of 6-methoxy-8-nitroquinoline have been investigated as potential anticancer agents. For instance, a salt of 6-methoxy-8-nitroquinoline, 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate, has been shown to inhibit the growth of A549 lung cancer cell lines and HeLa cervical cancer cell lines with IC₅₀ values of 4.23 µg/ml and 6.51 µg/ml, respectively[2]. This suggests that this compound could serve as a valuable starting point for the development of novel anticancer therapeutics.

Role as a Synthetic Intermediate

The related compound, 6-methoxy-8-nitroquinoline, is a well-known intermediate in the synthesis of the antimalarial drug primaquine. The nitro group at the 8-position can be readily reduced to an amino group, which is a key step in the synthesis of primaquine and other 8-aminoquinoline antimalarials. It is plausible that this compound could be utilized in a similar fashion to generate novel 4-methyl substituted 8-aminoquinolines for antimalarial drug discovery programs.

Antibacterial Activity

Derivatives of 8-methoxy-4-methyl-quinoline have been synthesized and evaluated for their antibacterial activity[3]. This suggests that the this compound scaffold could be a promising starting point for the development of new antibacterial agents.

Caption: Potential derivatization and therapeutic applications.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on aggregated GHS data, the compound is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Handling Precautions:

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. Its structural similarity to known bioactive molecules, combined with the versatility of the quinoline scaffold for chemical modification, makes it an attractive target for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to support and inspire future research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

The Royal Society of Chemistry. Supporting Information For: A Practical and Efficient Synthesis of 4-Aryl-6-methoxyquinolines. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

Taylor & Francis Online. Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxy-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore plausible synthetic pathways with detailed experimental considerations, and discuss its analytical characterization. This document is designed to be a practical resource, blending theoretical principles with actionable insights to support research and development endeavors.

Unveiling the Molecular Architecture: Structure and Properties

This compound possesses a defined molecular structure that dictates its chemical behavior and potential applications.

Molecular Formula: C₁₁H₁₀N₂O₃[1][2]

Molecular Weight: 218.21 g/mol [1][2]

IUPAC Name: this compound[2]

The molecule is built upon a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups that adorn this scaffold and significantly influence its properties are:

-

A methoxy group (-OCH₃) at the 6-position.

-

A methyl group (-CH₃) at the 4-position.

-

A nitro group (-NO₂) at the 8-position.

The interplay of these substituents—the electron-donating methoxy group and the electron-withdrawing nitro group—creates a unique electronic landscape across the aromatic system, impacting its reactivity and potential biological interactions.

Physicochemical Properties (Predicted and Analog-Based)

Direct experimental data for all physicochemical properties of this compound is not extensively available in the public domain. However, based on its structure and data from closely related analogs like 6-methoxy-8-nitroquinoline, we can infer the following properties:

| Property | Value (Predicted/Inferred) | Source |

| Melting Point (°C) | ~158-162 (for 6-methoxy-8-nitroquinoline) | [3] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 1 |

These properties suggest a compound with moderate lipophilicity and a degree of polarity conferred by the nitro and methoxy groups.

The Art of Synthesis: Constructing this compound

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. For this compound, a plausible and instructive synthetic approach involves a two-step process: the construction of the 4-methyl-6-methoxyquinoline core followed by regioselective nitration.

Building the Core: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In our case, the reaction of p-anisidine with methyl vinyl ketone would yield the desired 4-methyl-6-methoxyquinoline intermediate.

Reaction Scheme:

Caption: Synthesis of the quinoline core via the Doebner-von Miller reaction.

Causality Behind Experimental Choices:

-

p-Anisidine as the Starting Material: The choice of p-anisidine is strategic as it already contains the required methoxy group at the desired position (which will become the 6-position in the quinoline ring).

-

Methyl Vinyl Ketone: This α,β-unsaturated ketone provides the three-carbon unit necessary to form the pyridine ring and introduces the methyl group at the 4-position.

-

Acid Catalysis: An acid catalyst, typically a strong mineral acid like HCl or H₂SO₄, is essential to protonate the carbonyl group of the methyl vinyl ketone, activating it for nucleophilic attack by the aniline. The acidic medium also facilitates the cyclization and dehydration steps.

Experimental Protocol (Illustrative):

This protocol is a generalized representation of a Doebner-von Miller reaction and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge p-anisidine and a suitable acid catalyst (e.g., concentrated hydrochloric acid in ethanol).

-

Addition of the α,β-Unsaturated Ketone: Slowly add methyl vinyl ketone to the stirred reaction mixture from the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). The product can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford pure 4-methyl-6-methoxyquinoline.

Introducing the Nitro Group: Electrophilic Aromatic Substitution

The final step is the regioselective nitration of the 4-methyl-6-methoxyquinoline intermediate. The directing effects of the substituents on the quinoline ring will govern the position of the incoming nitro group. The methoxy group is an activating, ortho-, para-director, while the quinoline nitrogen is deactivating. The 8-position is sterically accessible and electronically favorable for nitration.

Reaction Scheme:

Caption: Introduction of the nitro group via electrophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: Nitration reactions are highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.

Experimental Protocol (Illustrative):

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Addition of the Quinoline: Dissolve the 4-methyl-6-methoxyquinoline in a minimal amount of cold concentrated sulfuric acid and slowly add this solution to the nitrating mixture, ensuring the temperature remains low.

-

Reaction and Quenching: Stir the reaction mixture at low temperature for a specified time. Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice to quench the reaction.

-

Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Analytical Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern. For instance, the proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C2 would also be a distinct singlet. The methyl and methoxy protons would appear as sharp singlets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups, with the carbons bearing the nitro and methoxy groups showing characteristic downfield and upfield shifts, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound would include:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic): In the 1600-1450 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[5][6]

-

C-O stretching (methoxy group): Around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 218.21, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and potentially the methyl group (CH₃). The fragmentation of the quinoline ring itself would also contribute to the overall spectrum. Analysis of these fragments can provide further confirmation of the structure.[7][8][9][10]

Potential Applications and Field-Proven Insights

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11] The presence of the nitro group in this compound suggests potential for applications in areas where electron-deficient systems are advantageous.

-

Anticancer Research: Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species under hypoxic conditions, a characteristic of solid tumors. This makes them potential candidates for the development of hypoxia-activated prodrugs. Indeed, a derivative, 6-Methoxy-8-nitroquinolinium 2,4-dinitrophenolate, has been shown to inhibit the growth of A549 lung cancer cell lines.[12]

-

Antimicrobial Agents: The quinoline core is found in many antibacterial and antifungal agents. The specific substitution pattern of this compound may confer unique antimicrobial properties that warrant investigation. While direct data is limited, related 6-methoxyquinoline derivatives have shown antimicrobial activity.[13]

The insights from structurally similar compounds suggest that this compound is a promising candidate for further biological evaluation. Its synthesis is achievable through established organic chemistry reactions, and its characterization can be definitively performed using standard analytical techniques. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing molecule.

References

-

Doebner–Miller reaction. In: Wikipedia [Internet]. 2023 [cited 2024 Jan 15]. Available from: [Link]

- Geetha, R., Meera, M. R., Premkumar, R., Prakash, P. A., & Jaabir, M. S. M. (2023). Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. Journal of Biomolecular Structure and Dynamics, 1-17.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Mass Spectra of oxygenated quinolines. Canadian Science Publishing. Available from: [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]

-

FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Available from: [Link]

-

6-Methyl-8-nitroquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

6-methoxy-8-nitroquinoline - 85-81-4, C10H8N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

Sources

- 1. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceready.com.au [scienceready.com.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Pharmacological Potential: A Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This technical guide delves into the potential pharmacological landscape of a specific derivative, 6-Methoxy-4-methyl-8-nitroquinoline. While direct and extensive research on this particular molecule is emerging, this document synthesizes current knowledge, extrapolates from structurally analogous compounds, and provides a robust framework for future investigation. We will explore its synthesis, putative anticancer and antimicrobial properties, and the underlying mechanistic pathways that may govern its activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of novel quinoline derivatives.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, antibacterial, antifungal, and anticancer activities. The electronic properties and the ability of the quinoline ring system to intercalate with DNA and interact with various enzymatic targets contribute to its diverse bioactivities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of these properties, leading to the development of potent and selective drug candidates. This guide focuses on this compound, a derivative with specific substitutions that suggest a compelling potential for biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through modifications of established reactions for quinoline synthesis, such as the Skraup-Doebner-von Miller reaction or related cyclization methods.

A plausible synthetic route involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. One documented method involves the reaction of 4-amino-2-(3-fluorophenyloxy)-5-nitroanisole with 3-buten-2-one in the presence of phosphoric acid and orthoarsenic acid at elevated temperatures.[1]

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

A general procedure for a related synthesis is as follows:

-

To a mixture of 0.86 mmol of the substituted p-nitroaniline and 1.74 mmol of orthoarsenic acid in 3 mL of 85% phosphoric acid, heat the mixture to 120°C.[1]

-

Add 1.3 mmol of 3-buten-2-one dropwise to the heated solution.[1]

-

Maintain stirring for 30 minutes. The solution will typically darken.[1]

-

Pour the reaction mixture onto a mixture of ice and water.

-

Basify the solution to a pH of approximately 10 using a 2N NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the final product.[1]

Potential Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can facilitate interactions with key enzymes involved in cancer cell proliferation and survival.

Postulated Mechanism of Action: p38 MAPK Inhibition

Research on the hydrogen sulfate salt of the closely related 6-methoxy-8-nitroquinoline has indicated a potential mechanism of action involving the inhibition of human p38α Mitogen-Activated Protein Kinase 14 (MAPK14). This kinase is a key component of the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and is implicated in the progression of several cancers, including cervical cancer.

The p38 MAPK pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines and controls gene expression, cell differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers, making it a prime target for therapeutic intervention.

p38 MAPK Signaling Pathway

Caption: Putative inhibition of the p38 MAPK signaling pathway.

In Vitro Cytotoxicity Evaluation

The cytotoxic potential of this compound can be assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data from a Structurally Related Compound

A study on 6-Methoxy-8-nitroquinoline hydrogen sulfate demonstrated its in vitro cytotoxicity against human cervical cancer cell lines (ME180) and human breast cancer cell lines (MDA-MB-231).[2] The findings suggested that this related molecule inhibits the cervical cancer cell lines more effectively than the breast cancer cell lines.[2]

| Compound | Cell Line | Activity |

| 6-Methoxy-8-nitroquinoline hydrogen sulfate | ME180 (Cervical Cancer) | Higher Inhibition |

| 6-Methoxy-8-nitroquinoline hydrogen sulfate | MDA-MB-231 (Breast Cancer) | Lower Inhibition |

Table 1: Comparative cytotoxicity of a related 6-methoxy-8-nitroquinoline derivative.[2]

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The presence of a nitro group, as in this compound, can also contribute to antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species.

Assessment of Antimicrobial Susceptibility

The antimicrobial potential of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[5]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]

Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expected Spectrum of Activity

Based on the activities of other nitroquinolines and methoxyquinoline derivatives, it is plausible that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. For instance, various 6-methoxyquinoline derivatives have shown moderate activity against a wide range of selected microorganisms.[6][7]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing, albeit limited, data on structurally similar compounds suggests a compelling potential for both anticancer and antimicrobial activities. The putative mechanism of action for its anticancer effects, through the inhibition of the p38 MAPK pathway, warrants further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines and its antimicrobial activity against a diverse range of pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This includes confirming its inhibitory activity against p38 MAPK and investigating other potential mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of the compound in preclinical animal models.

This technical guide provides a foundational framework for initiating and guiding these future investigations. The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for cancer and infectious diseases.

References

-

Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Geetha, R., Meera, M. R., Vijayakumar, C., Premkumar, R., Prakash, P. A., & Jaabir, M. S. M. (n.d.). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online. Retrieved from [Link]

-

Abulkhair, H. S., El-Gazzar, M. G., & Ahmed, M. F. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

-

Priebe, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Retrieved from [Link]

Sources

- 1. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. rr-asia.woah.org [rr-asia.woah.org]

Navigating the Risks: A Technical Safety and Hazard Guide to 6-Methoxy-4-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

6-Methoxy-4-methyl-8-nitroquinoline is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Its structural features, including the nitro group and the quinoline core, suggest potential biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents. However, these same features are harbingers of potential physiological and chemical hazards. This guide provides a comprehensive analysis of the safety and hazard information for this compound (CAS No. 64992-56-9), offering in-depth insights for its safe handling, storage, and disposal in a research and development setting.

Chemical and Physical Identity

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its fundamental properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 64992-56-9 | PubChem |

| Molecular Formula | C11H10N2O3 | PubChem |

| Molecular Weight | 218.21 g/mol | PubChem |

| Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)[O-])OC | PubChem |

| InChI Key | KPCFAJYWXDJETH-UHFFFAOYSA-N | PubChem |

Section 1: Hazard Identification and Toxicological Profile

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance with significant acute and chronic risks. The primary hazards are associated with its toxicity upon ingestion, and its irritant properties towards skin, eyes, and the respiratory system.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Source: PubChem

Toxicological Insights: The "Why" Behind the Hazards

The toxicity profile of this compound is largely attributable to its nitroaromatic and quinoline functionalities.

-

Serious Eye Damage (H318): The classification as causing serious eye damage indicates that contact can lead to irreversible injury, including corneal damage and potential loss of vision. This is a common hazard for many nitrogen-containing heterocyclic compounds.

-

Skin and Respiratory Irritation (H315 & H335): As a fine chemical powder, airborne particles can be easily inhaled, leading to irritation of the respiratory tract. Direct contact with the skin can cause local irritation and inflammation.

It is critical to note that many nitroaromatic compounds are also suspected or known mutagens and carcinogens due to their ability to form DNA adducts after metabolic activation.[1] While specific carcinogenicity data for this compound is not available, this potential long-term hazard should inform all handling procedures.

Section 2: Prudent Handling and Exposure Control

Given the significant hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing and solution preparation activities should be performed inside a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: General laboratory ventilation should be sufficient to maintain low background levels of any potential airborne contaminants.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is crucial to prevent direct contact with the compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the "serious eye damage" classification, the use of a full-face shield is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

-

Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Section 3: Emergency Procedures: Preparedness and Response

Rapid and appropriate response to an exposure or spill is critical to mitigating harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[2][3][4] Seek immediate medical attention from an ophthalmologist.[2][4] Do not delay irrigation.[4] The use of topical anesthetic drops can aid in keeping the eye open during irrigation.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating solution.

-

Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.

Firefighting Measures

While specific fire data for this compound is limited, general guidance for nitro compounds should be followed.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Water spray can be used to cool containers.[5]

-

Unsuitable Extinguishing Media: A direct water jet may spread the material.

-

Specific Hazards: Combustion may produce toxic gases, including oxides of nitrogen and carbon monoxide.[6] Aromatic nitro compounds can have explosive tendencies, especially in the presence of a base or when heated under confinement.[5]

Section 4: Storage, Stability, and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases. Contamination can lower the thermal stability of nitro compounds.[7]

Chemical Stability

The compound is expected to be stable under recommended storage conditions. However, nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7]

Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

This material should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.

-

Contaminated packaging should be handled in the same manner as the product itself.

Conclusion: A Commitment to Safety

This compound is a valuable chemical intermediate with a significant hazard profile. A thorough understanding of its toxicological properties, coupled with the diligent implementation of robust safety protocols, is paramount for the protection of researchers and the environment. This guide serves as a comprehensive resource to foster a culture of safety in the handling and use of this and other similarly hazardous compounds in the pursuit of scientific advancement.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Science.gov. carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

-

New Drug Approvals. Tafenoquine. [Link]

-

DTIC. Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program. [Link]

-

New Drug Approvals. Abiraterone acetate, アビラテロン酢酸エステル. [Link]

-

New Drug Approvals. Tafenoquine. [Link]

-

DTIC. ASH STEVENS INC. [Link]

-

Dr M McKellar. Emergency Treatment of Chemical Eye Injuries. [Link]

-

Science.gov. raney nickel catalyst: Topics by Science.gov. [Link]

-

ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

Tradeindia. This compound Cas:64992-56-9 - Grade. [Link]

-

PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]

-

RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

-

PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

-

ResearchGate. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]

-

PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]

-

Science and Education Publishing. Evaluating Class B Fire Extinguishing Efficacies of Organic Nitro Compounds Based Aerosol Forming Compositions. [Link]

-

Don't Forget the Bubbles. How to manage chemical eye injuries. [Link]

-

RCEMLearning. Chemical Eye Injuries in the ED. [Link]

-

PMC. Chemical eye injury: pathophysiology, assessment and management. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aliphatic. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

novoMOF. Sensing nitroaromatic explosives in the gas phase. [Link]

-

Emergency care assessment and treatment. Ocular presentations. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drmalcolmmckellar.co.nz [drmalcolmmckellar.co.nz]

- 3. dontforgetthebubbles.com [dontforgetthebubbles.com]

- 4. rcemlearning.co.uk [rcemlearning.co.uk]

- 5. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 6-Methoxy-4-methyl-8-nitroquinoline as a Versatile Intermediate in Drug Discovery

Introduction: The Quinoline Scaffold and the Strategic Importance of 6-Methoxy-4-methyl-8-nitroquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a key heterocyclic building block, engineered with specific substituents that make it an exceptionally valuable intermediate for the synthesis of novel drug candidates.

The electron-donating methoxy group at the 6-position and the methyl group at the 4-position modulate the electronic properties and steric profile of the quinoline core. However, the true synthetic potential of this molecule lies in the 8-nitro group. This versatile functional group can be readily reduced to a primary amine (8-aminoquinoline), which serves as a critical handle for a wide array of chemical transformations. This opens the door to the creation of diverse libraries of compounds for high-throughput screening and lead optimization.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a pivotal intermediate in the drug discovery workflow.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[4] |

| Molecular Weight | 218.21 g/mol | PubChem[4] |

| CAS Number | 64992-56-9 | PubChem[4] |

Safety Information: this compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a modified Skraup reaction. This classic method involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[5]

Synthetic Workflow

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar quinoline syntheses.[6][7]

Materials:

-

4-Methoxy-2-nitroaniline

-

Methyl vinyl ketone

-

Phosphoric acid (85%)

-

Arsenic acid (H₃AsO₄)

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-nitroaniline (1.0 eq) and arsenic acid (2.0 eq) to 85% phosphoric acid.

-

Heating: Heat the mixture to 120°C with vigorous stirring.

-

Addition of Ketone: Add methyl vinyl ketone (1.5 eq) dropwise to the heated reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 120°C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the dark solution to cool to room temperature.

-

Carefully pour the reaction mixture onto a mixture of ice and water.

-

Basify the solution to a pH of approximately 10 with a 2N NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

-

Purification:

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

-

Application as a Synthetic Intermediate: The Gateway to 8-Aminoquinolines

The primary utility of this compound in drug discovery lies in its role as a precursor to 6-methoxy-4-methylquinolin-8-amine. The reduction of the nitro group to an amine is a facile and high-yielding transformation that unlocks a plethora of subsequent derivatization possibilities. 8-Aminoquinolines are a privileged class of compounds, most notably recognized for their antimalarial activity.[2][3][8]

Reduction of the Nitro Group: Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8 aminoquinolines | PPT [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

Advanced Chromatographic Strategies for the Analysis of 6-Methoxy-4-methyl-8-nitroquinoline: A Guide for Drug Development Professionals

Abstract

This technical guide provides detailed application notes and robust protocols for the quantitative analysis of 6-Methoxy-4-methyl-8-nitroquinoline, a key heterocyclic compound with potential applications in pharmaceutical research and development. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive impurity profiling. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement reliable and accurate analytical methods for this compound, ensuring data integrity and supporting regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline derivative, a class of compounds renowned for its broad spectrum of biological activities and prevalence in medicinal chemistry. The precise and accurate determination of this compound is paramount for ensuring the quality, safety, and efficacy of any potential drug product. This involves not only quantifying the active pharmaceutical ingredient (API) but also identifying and controlling potential impurities and degradation products.

This guide provides a comprehensive analytical framework, detailing two powerful and complementary chromatographic techniques. The choice between HPLC and GC-MS will depend on the specific analytical challenge, such as the volatility and thermal stability of the analyte and the required sensitivity and selectivity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Yellow crystalline powder | Inferred from related compounds |

| XLogP3 | 2.2 | [1] |

| Solubility | More soluble in organic solvents (e.g., ethanol, DMSO) than in water. | Inferred from related compounds |

The XLogP3 value of 2.2 indicates a moderate level of lipophilicity, making the compound suitable for reversed-phase HPLC. Its predicted volatility and thermal stability, based on its structure, also allow for analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

3.1. Rationale for Method Development

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. Given the moderate polarity of this compound, a C18 stationary phase is selected to provide sufficient hydrophobic retention. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and UV transparency. A slightly acidic mobile phase is chosen to ensure the consistent protonation state of the quinoline nitrogen, leading to sharper peaks and reproducible retention times.

The UV detection wavelength is selected based on the characteristic strong absorbance of the quinoline ring system, which typically exhibits maxima around 230-240 nm and 310-370 nm.[2] For this method, 240 nm is chosen to ensure high sensitivity.

3.2. HPLC-UV Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

3.3. Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Caption: HPLC-UV workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

4.1. Rationale for Method Development

GC-MS provides a higher degree of specificity compared to HPLC-UV, making it an excellent tool for unequivocal identification and for the analysis of volatile and semi-volatile impurities. The selection of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, offers good selectivity for a wide range of compounds, including aromatic and heterocyclic molecules.

A temperature-programmed elution is employed to ensure the efficient separation of the target analyte from any potential impurities with different volatilities. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

4.2. GC-MS Protocol

Instrumentation:

-

GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-350 |

4.3. Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Caption: GC-MS workflow for the analysis of this compound.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The validation should encompass the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should include repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust and reliable framework for the analysis of this compound in a drug development setting. The HPLC method is well-suited for routine quality control, including purity and content uniformity testing. The GC-MS method offers a higher level of specificity, making it ideal for confirmatory analysis and the identification of unknown impurities. The successful implementation and validation of these methods will ensure the generation of high-quality analytical data, which is essential for regulatory submissions and for guaranteeing the safety and efficacy of potential pharmaceutical products.

References

-

PubChem. Compound Summary for CID 227823, this compound. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

Sources

Topic: High-Purity Isolation of 6-Methoxy-4-methyl-8-nitroquinoline for Advanced Research Applications

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

6-Methoxy-4-methyl-8-nitroquinoline is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules and functional materials. The purity of this starting material is paramount, as contaminants can lead to significant downstream complications, including altered reaction kinetics, formation of undesirable side-products, and compromised biological activity in final compounds. This document provides a comprehensive guide to the laboratory-scale purification of this compound, detailing two robust methods: optimized recrystallization and silica gel column chromatography. We delve into the causal science behind each procedural step, offering field-proven insights to empower researchers in achieving superior purity and yield. This guide is intended for chemists, material scientists, and drug development professionals who require a reliable and well-characterized source of this critical building block.

Compound Profile & Safety Mandates

Before commencing any laboratory work, a thorough understanding of the subject compound's properties and associated hazards is essential.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for selecting appropriate solvents and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 218.21 g/mol | PubChem[1] |

| Appearance | Brown or Yellow Crystalline Solid | ChemicalBook[2], ECHEMI[3] |

| Melting Point | Approx. 158-160 °C (for the related 6-methoxy-8-nitroquinoline) | Organic Syntheses[4], Sigma-Aldrich |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[2][4] Limited solubility in methanol and poor solubility in water.[4][5] |

Critical Safety Protocols

This compound and related nitroaromatic compounds must be handled with care. The following GHS hazard classifications have been reported for this compound.[1]

-

H301 (Toxic if swallowed): Do not ingest. Wash hands thoroughly after handling.

-

H315 (Causes skin irritation): Avoid contact with skin.

-

H318 (Causes serious eye damage): Wear safety goggles or a face shield.

-

H335 (May cause respiratory irritation): Handle only in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles are required at all times.

Strategic Approach to Purification

The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. Post-synthesis, the primary contaminants are often unreacted starting materials, colored polymeric byproducts from the Skraup or Doebner-von Miller reaction, and positional isomers.[6] Our recommended workflow provides two validated methods to address these challenges.

Caption: Integrated workflow for the purification of this compound.

Method 1: Optimized Recrystallization Protocol

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its contaminants in a chosen solvent at different temperatures.[7] For this compound, a mixed solvent system or a chloroform-based system is effective.

Step-by-Step Procedure

-

Solvent Selection: Place approximately 20-30 mg of the crude solid into a test tube. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, chloroform). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8] Chloroform is a documented effective solvent for the closely related 6-methoxy-8-nitroquinoline.[4]

-

Dissolution: Transfer the bulk crude material to an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently on a hotplate with magnetic stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Scientist's Note: Using the minimum volume of solvent is critical for maximizing recovery. An excessively dilute solution may fail to crystallize upon cooling.[8]

-

-

Decolorization (Optional): If the solution is highly colored (a common issue with quinoline syntheses), add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.[8]

-

Rationale: Activated charcoal has a high surface area that adsorbs large, colored, polymeric impurities.[8]

-

-

Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

-

Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]

-

-